4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a benzoxazole ring, chlorinated phenyl groups, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. Common synthetic routes include:
Formation of Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of chloro and fluoro groups through halogenation reactions.
Condensation: The final step involves the condensation of the benzoxazole derivative with 4-chlorophenol under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- 4-chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
- (4-Chloro-2-fluorophenyl)methanol
Uniqueness
4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of a benzoxazole ring with chlorinated and fluorinated phenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11Cl2FN2O2 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-12-1-5-18(26)11(7-12)10-24-14-3-6-19-17(9-14)25-20(27-19)15-4-2-13(23)8-16(15)22/h1-10,26H |
InChI Key |
KKCUNGAOSRPGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)Cl)O)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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